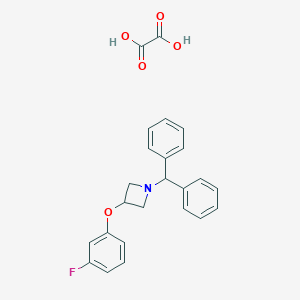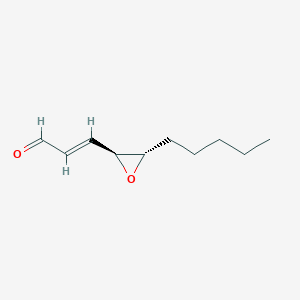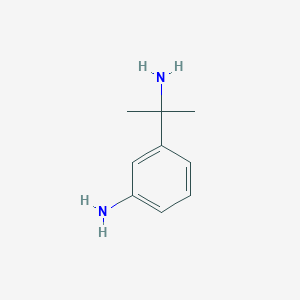
3-(2-Aminopropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropan-2-yl)aniline is an organic compound with the CAS Number: 130631-19-5 . It has a molecular weight of 150.22 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(2-Aminopropan-2-yl)aniline is 1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-(2-Aminopropan-2-yl)aniline has a melting point of 43-46°C . It is in liquid form .科学的研究の応用
1. Use in Fluorescent Chemosensors
The compound 3-(2-Aminopropan-2-yl)aniline has been utilized in the development of fluorescent chemosensors. For example, a study focused on the synthesis of probes using similar aniline derivatives for detecting aluminum ions in living cells. These probes, made from aniline derivatives, showed high selectivity and sensitivity for Al3+ ions, demonstrating their potential for biological and environmental applications (Shree, Sivaraman, Siva, & Chellappa, 2019).
2. Environmental Applications
In environmental science, aniline derivatives have been studied for their role in microbial degradation processes. A research paper detailed the degradation of aniline by a bacterial strain that could utilize aniline or acetanilide as its sole carbon, nitrogen, and energy sources. This study provides insights into the environmental fate of aniline compounds and their potential in bioremediation (Liu, Yang, Huang, Zhou, & Liu, 2002).
3. Applications in Electroluminescence
Aniline derivatives have been used in the synthesis of novel electroluminescent materials. A study described the creation of color-tunable emitting materials using aniline derivatives for organic electroluminescent (EL) devices. These materials were found to emit multicolor light, including white, demonstrating their potential in the field of display technology (Doi, Kinoshita, & Shirota, 2003).
4. Pharmaceutical Research
Aniline derivatives have been researched in the development of new pharmaceuticals. A study examined the synthesis and pharmacological evaluation of primary beta-amino anilides, comparing them with other compounds like lidocaine for potential use as antiarrhythmic agents (Tenthorey, Dirubio, Feldman, Takman, Byrnes, & McMaster, 1979).
5. Corrosion Inhibition
Aniline derivatives have been studied for their role in corrosion inhibition. A research paper focused on the synthesis of a compound using aniline derivatives for inhibiting corrosion on mild steel in acidic solutions. This research has implications for the development of new, more effective corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety And Hazards
特性
IUPAC Name |
3-(2-aminopropan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIIQFUNBGLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropan-2-yl)aniline | |
CAS RN |
130631-19-5 |
Source


|
| Record name | 3-(2-aminopropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

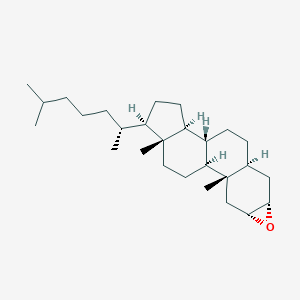
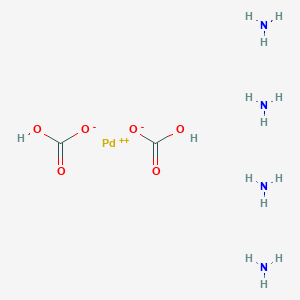
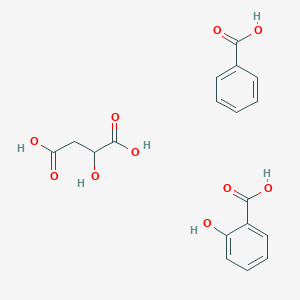
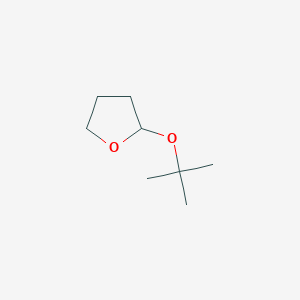
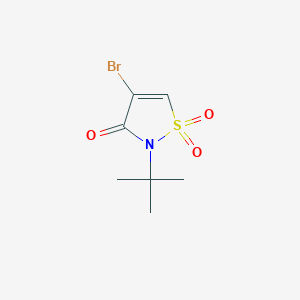
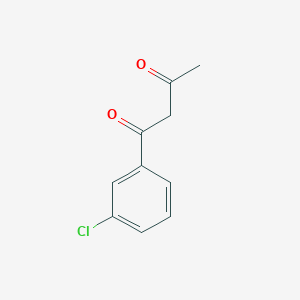
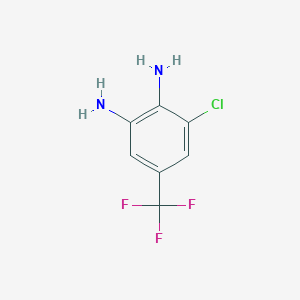
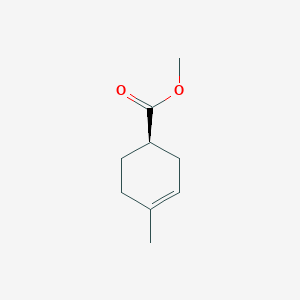
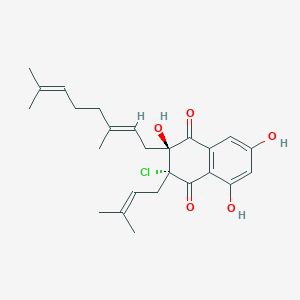
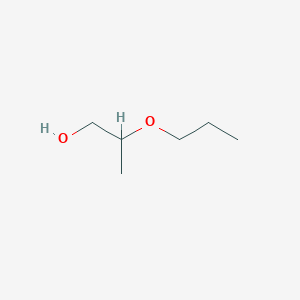
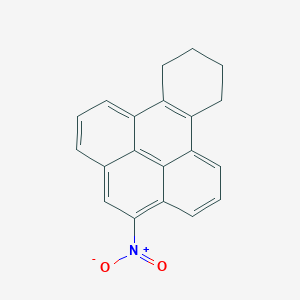
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
